molecular formula C13H10ClN3S B14900891 n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine

n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14900891
M. Wt: 275.76 g/mol
InChI Key: JVALUGJIYJSMDJ-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a 4-chlorobenzylamine group. The 4-chlorobenzyl group enhances lipophilicity and may influence binding affinity to biological targets, as seen in kinase inhibitors and antiviral agents .

Properties

Molecular Formula

C13H10ClN3S

Molecular Weight

275.76 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H10ClN3S/c14-10-3-1-9(2-4-10)7-15-12-11-5-6-18-13(11)17-8-16-12/h1-6,8H,7H2,(H,15,16,17)

InChI Key

JVALUGJIYJSMDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C=CSC3=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones, which are then further reacted with 4-chlorobenzylamine under appropriate conditions . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form the desired thienopyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group.

    Oxidation and Reduction: The thienopyrimidine core can be subjected to oxidation and reduction reactions to modify its electronic properties.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienopyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the core structure.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. In the case of its anti-tuberculosis activity, the compound inhibits cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacterium, leading to its death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The activity and properties of thieno[2,3-d]pyrimidin-4-amine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Synthesis Yield Evidence ID
N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine 4-Chlorobenzyl ~300 (estimated) N/A Antiviral (HCV replication inhibition) N/A
N-(4-Chlorophenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (5a) 4-Chlorophenyl, 7-methyl, tetrahydrobenzo 369.87 170–172 Anti-proliferative 85%
N-(4-Chlorobenzyl)-7-(4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (20) 4-Chlorobenzyl, 7-(4-nitrobenzyl) 419.85 N/A Antiviral (structural analog) 109 mg
N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine (18d) 3-Chloro-4-(pyridin-2-ylmethoxy)phenyl, 6-(4-nitrophenyl) 489.93 256–258 Dual EGFR/HER2 inhibition N/A
N-Propargyl-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine Propargyl, 5,6-dimethyl, 2-(thiophen-2-yl) 315.41 N/A Chitinase inhibition (ChtII) N/A
Key Observations:
  • Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro, chloro) enhances stability and target binding. For example, compound 18d () shows potent EGFR/HER2 inhibition due to the nitro-phenyl and pyridinylmethoxy groups .
  • Ring Saturation : Tetrahydrobenzo derivatives (e.g., 5a in ) exhibit lower melting points (170–172°C) compared to aromatic analogs, likely due to reduced crystallinity .
  • Biological Activity : The 4-chlorobenzyl group in the target compound correlates with antiviral activity against HCV, while propargyl-substituted analogs () show promise in pest chitinase inhibition .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Chlorine and benzyl groups increase logP values, enhancing membrane permeability. For instance, compound 5 () has a logP of 2.4, favoring blood-brain barrier penetration .
  • Metabolic Stability : The 4-nitrobenzyl group in compound 20 () may reduce metabolic degradation, extending half-life .

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